molecular formula C18H14N4O6S B3294355 (2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 886928-83-2

(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3294355
CAS No.: 886928-83-2
M. Wt: 414.4 g/mol
InChI Key: WCJXMZGAMQLIMS-CMDGGOBGSA-N
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Description

This compound is a synthetic enamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at position 5 and a 3-nitrophenylprop-2-enamide moiety.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O6S/c1-29(26,27)15-7-3-5-13(11-15)17-20-21-18(28-17)19-16(23)9-8-12-4-2-6-14(10-12)22(24)25/h2-11H,1H3,(H,19,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXMZGAMQLIMS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound characterized by its unique oxadiazole and prop-2-enamide structure. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant therapies.

  • Molecular Formula : C18H14N4O6S
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 886928-83-2
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may influence cellular pathways related to apoptosis, inflammation, and possibly neuroprotection. The oxadiazole moiety is known for its ability to modulate enzyme activity, while the nitrophenyl group may enhance its reactivity with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound in various cancer cell lines. The following findings highlight its potential:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induced apoptosis as evidenced by increased caspase activity and decreased mitochondrial membrane potential .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to a marked increase in early and late apoptotic cells. For instance, at a concentration of 1 µM, approximately 10.7% of MCF-7 cells underwent apoptosis after 24 hours .
    • Autophagy Modulation : The compound also influenced autophagy markers such as LC3A and LC3B, suggesting a dual role in promoting both apoptosis and autophagy depending on the concentration used .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been investigated:

  • Seizure Models : Preliminary studies indicated that this compound exhibited protective effects in maximal electroshock seizure (MES) models, indicating its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

Structural FeatureModification Impact
Methanesulfonyl GroupEnhances solubility and bioavailability
Nitrophenyl GroupIncreases reactivity towards biological targets
Oxadiazole RingCritical for enzyme modulation and interaction with receptors

Comparative Analysis

A comparative analysis with other known compounds indicates that this compound may offer advantages in terms of selectivity and reduced side effects when compared to traditional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
E. coli64
MRSA128
K. pneumoniae256
P. aeruginosa512

These results suggest that the compound demonstrates moderate antibacterial activity, particularly effective against E. coli and MRSA .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been studied through its inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide9.140.191.4

The high selectivity for COX-2 over COX-1 indicates that this compound could be beneficial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antioxidant Activity

A study on related oxadiazole compounds demonstrated their potential as antioxidants. The synthesized compounds were evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Material Science

The unique structural characteristics of oxadiazole derivatives, including the presence of the methanesulfonyl group, enhance their solubility and thermal stability, making them suitable candidates for applications in material science. These compounds can be utilized in the development of polymers and coatings with improved mechanical properties and resistance to environmental degradation.

Agricultural Chemistry

Oxadiazoles have been explored for their potential as agrochemicals due to their biological activity against pests and pathogens. The compound's structure allows it to act as a fungicide or insecticide, targeting specific biochemical pathways in pests while minimizing toxicity to non-target organisms .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against clinical isolates. The findings demonstrated that modifications to the methanesulfonyl group significantly enhanced antimicrobial potency against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the mechanism of action of oxadiazole derivatives on COX enzymes. It was found that the presence of specific substituents on the oxadiazole ring influenced the binding affinity and selectivity towards COX-2, suggesting a pathway for developing safer anti-inflammatory drugs .

Case Study 3: Agricultural Applications

A patent application described the synthesis of oxadiazole-based compounds showing promising results as agricultural fungicides. Field trials indicated significant efficacy against common crop pathogens while exhibiting low toxicity to beneficial insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous oxadiazole and enamide derivatives, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural Analogues with Oxadiazole Cores
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Spectral Data
Target: (2E)-N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide C₁₈H₁₄N₄O₆S 438.39 Not reported 5-(3-SO₂CH₃-phenyl), 3-(3-NO₂-phenyl) IR: Expected C=O (~1650 cm⁻¹), NO₂ (~1520 cm⁻¹), SO₂ (~1350 cm⁻¹)
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 415.42 158–159 5-(3-NO₂-phenyl), thiazole-linked propanamide ¹H-NMR (DMSO-d₆): δ 8.72 (s, 1H, NO₂-Ar), 2.42 (s, 3H, CH₃-thiazole)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–136 5-(thiazole-methyl), 3-methylphenyl IR: NH₂ (~3300 cm⁻¹), C=O (~1670 cm⁻¹)
(2E)-N-[5-(Methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-phenylprop-2-enamide C₁₂H₁₂N₄OS 260.32 Not reported Triazole core, methylsulfanyl group MS (EI): m/z 260.32 (M⁺)

Key Observations :

  • Substituent Effects: The target compound’s 3-nitrophenyl and methanesulfonyl groups likely increase its polarity and thermal stability compared to methyl or thiazole-substituted analogues (e.g., 7c, 8h).
  • Melting Points: Compounds with nitro groups (e.g., 8h) exhibit higher melting points (158–159°C) than non-nitro derivatives (e.g., 7c: 134–136°C), consistent with stronger intermolecular forces .
Enamide Derivatives with Heterocyclic Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Notes
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide C₂₀H₁₅F₃N₂OS 396.40 Trifluoromethyl group, thiazole core Enhanced lipophilicity due to CF₃; potential CNS activity
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide C₂₆H₂₅N₃O₇ 495.50 Benzodioxin and triethoxybenzamide groups Likely targets oxidative stress pathways due to antioxidant benzodioxin moiety

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro and sulfonyl groups contrast with electron-donating groups (e.g., triethoxy in benzamide derivatives), which may alter receptor binding kinetics. For example, trifluoromethyl groups (as in ) improve membrane permeability but reduce solubility compared to sulfonyl .

Research Findings and Trends

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogues like 8h (), involving oxadiazole ring formation via hydrazide cyclization (refluxing with CS₂/KOH) and subsequent coupling reactions .
  • Spectroscopic Consistency : The nitro group’s IR absorption (~1520 cm⁻¹) and enamide C=O stretch (~1650 cm⁻¹) align with reported data for 8h and related compounds .
  • Biological Implications : While alkaline phosphatase activity was tested for some analogues (e.g., 8h), results are unspecified. However, nitro-substituted oxadiazoles often exhibit kinase or protease inhibition, suggesting the target may share similar mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

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